molecular formula C9H17Cl2N3O B1455068 (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452547-58-8

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No. B1455068
M. Wt: 254.15 g/mol
InChI Key: QJIWOELGGYGLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, also known as 5-P-2-P-M-DHC, is a small molecule that has attracted attention from scientists in many fields due to its potential applications. 5-P-2-P-M-DHC has been studied for its potential use in drug development, its ability to act as a catalyst for certain reactions, and its potential application in the synthesis of other molecules. In

Scientific Research Applications

Molecular Interaction and Receptor Binding

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is structurally related to compounds that have been studied for their interaction with cannabinoid receptors, such as the CB1 receptor. A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been analyzed for its binding interactions, providing insights into the steric and electrostatic requirements for receptor binding. This knowledge could be useful for understanding the interaction of (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride with similar receptors or binding sites (Shim et al., 2002).

Chemical Synthesis and Structural Analysis

Research on compounds with similar structural features involves synthetic strategies and structural analysis. Novel compounds related to the pyrazole and piperidine chemical space, such as 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, have been synthesized and structurally characterized, providing a framework that might be relevant for synthesizing and analyzing (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride (Koshetova et al., 2022).

Biological Activities and Applications

Compounds in the pyrazole and piperidine class have demonstrated a range of biological activities, potentially indicating the types of activities that (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride might possess:

  • Antimicrobial and Antioxidant Properties : Compounds with the pyrazolyl-chromen structure have been synthesized and evaluated for their antimicrobial and antioxidant activities, hinting at possible similar properties for the compound (Hatzade et al., 2008).
  • Antimicrobial and Phytotoxic Screening : Derivatives with pyrazoline structures have been evaluated for their antimicrobial and phytotoxic properties, suggesting potential applications in these areas for related compounds (Mumtaz et al., 2015).

properties

IUPAC Name

(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWOELGGYGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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